

# An In-Depth Technical Guide to DBCO-C2-PEG4amine

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Compound of Interest		
Compound Name:	DBCO-C2-PEG4-amine	
Cat. No.:	B8104286	Get Quote

This guide provides detailed information on the physicochemical properties and applications of **DBCO-C2-PEG4-amine**, a key reagent in bioconjugation and drug development. It is intended for researchers, scientists, and professionals in the field of drug development who are utilizing copper-free click chemistry for molecular labeling and conjugation.

### **Physicochemical Properties**

**DBCO-C2-PEG4-amine** is a bifunctional linker that contains a dibenzocyclooctyne (DBCO) group and a primary amine. The DBCO moiety allows for covalent labeling of azide-containing molecules through a copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The primary amine can be used to conjugate with molecules containing carboxylic acids or activated esters. The molecule also incorporates a hydrophilic polyethylene glycol (PEG4) spacer, which enhances solubility in aqueous solutions and reduces steric hindrance.

Property	Value
Molecular Formula	C32H41N3O8[1][2][3]
Molecular Weight	595.69 g/mol [1][2]
Purity	≥95%
Solubility	Soluble in DMSO, DCM, and DMF
Storage	-20°C



### **Experimental Protocol: General Bioconjugation**

The following is a generalized protocol for the conjugation of **DBCO-C2-PEG4-amine** to an azide-containing biomolecule. Note that specific conditions such as concentration, temperature, and reaction time may need to be optimized for your particular application.

#### Materials:

- DBCO-C2-PEG4-amine
- Azide-modified biomolecule (e.g., protein, antibody, or nucleic acid)
- Reaction Buffer (e.g., PBS, pH 7.4)
- DMSO (for dissolving the DBCO reagent)
- Purification system (e.g., size-exclusion chromatography or dialysis)

#### Procedure:

- Dissolve DBCO-C2-PEG4-amine: Prepare a stock solution of DBCO-C2-PEG4-amine in DMSO. The concentration will depend on the required molar excess for the reaction.
- Prepare Biomolecule: Dissolve the azide-modified biomolecule in the reaction buffer to the desired concentration.
- Reaction: Add the DBCO-C2-PEG4-amine stock solution to the biomolecule solution. A
  molar excess of the DBCO reagent is typically used to ensure efficient conjugation.
- Incubation: Allow the reaction to proceed at room temperature or 4°C for 1-4 hours. The optimal time may vary.
- Purification: Remove the excess, unreacted DBCO-C2-PEG4-amine from the conjugated product using an appropriate purification method.
- Characterization: Confirm the successful conjugation and purity of the final product using techniques such as SDS-PAGE, mass spectrometry, or HPLC.



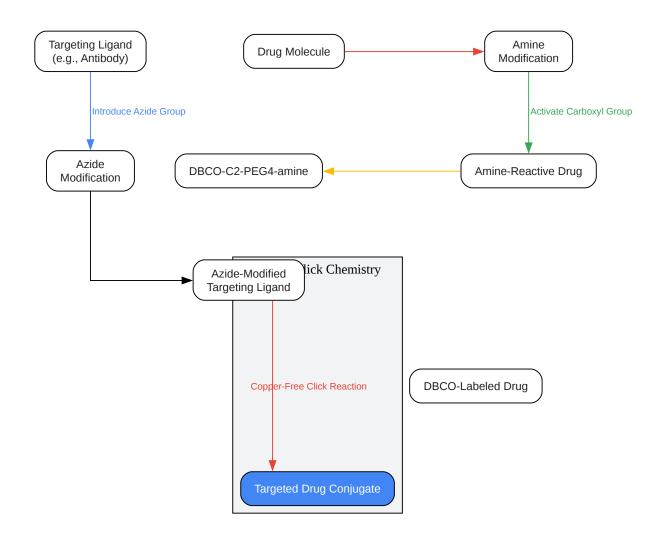
## **Applications and Workflow**

**DBCO-C2-PEG4-amine** is widely used in bioconjugation for various applications, including:

- Antibody-drug conjugate (ADC) development
- Live cell imaging
- Immobilization of biomolecules on surfaces
- Development of targeted drug delivery systems

The following diagram illustrates a typical workflow for the bioconjugation of a targeting ligand (e.g., an antibody) to a drug molecule using **DBCO-C2-PEG4-amine** as a linker.





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Caption: Bioconjugation workflow using **DBCO-C2-PEG4-amine**.

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### References

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